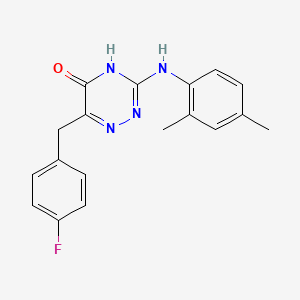

3-((2,4-dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one

Description

3-((2,4-Dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one is a fluorinated 1,2,4-triazinone derivative characterized by a 4-fluorobenzyl group at position 6 and a 2,4-dimethylphenylamino substituent at position 3. Structural confirmation typically employs spectral techniques (¹H-NMR, ¹³C-NMR, FT-IR) and elemental analysis, as seen in related triazinones .

The compound’s bioactivity is likely influenced by its fluorine and aromatic substituents. Fluorinated triazinones are associated with enhanced toxicity and antimicrobial activity due to increased electronegativity and membrane permeability .

Properties

IUPAC Name |

3-(2,4-dimethylanilino)-6-[(4-fluorophenyl)methyl]-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O/c1-11-3-8-15(12(2)9-11)20-18-21-17(24)16(22-23-18)10-13-4-6-14(19)7-5-13/h3-9H,10H2,1-2H3,(H2,20,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHKRQRZFRSPTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with Bifunctional Electrophiles

A widely employed strategy involves the cyclocondensation of 3-substituted-4-amino-1,2,4-triazoles with α,β-bifunctional compounds. For example:

- Precursor : 3-((2,4-Dimethylphenyl)amino)-4-amino-1,2,4-triazole.

- Reagent : 4-Fluorobenzyl bromide or chloride.

Procedure :

- React 3-((2,4-dimethylphenyl)amino)-4-amino-1,2,4-triazole with 4-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C for 12–24 hours.

- Cyclize the intermediate using triethyl orthoformate or acetic anhydride to form the triazinone ring.

Key Data :

Nucleophilic Aromatic Substitution on Halogenated Triazinones

Halogenated triazinones serve as intermediates for introducing aryl/alkylamino groups.

Procedure :

- Synthesize 6-chloro-1,2,4-triazin-5(4H)-one via cyclization of thiourea derivatives.

- Perform nucleophilic substitution with 2,4-dimethylaniline in the presence of Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos).

- Introduce the 4-fluorobenzyl group via alkylation using 4-fluorobenzyl bromide and NaH in THF.

Key Data :

Optimization Challenges and Solutions

Regioselectivity in Cyclization

The formation of the 1,2,4-triazinone ring is highly sensitive to reaction conditions. Using triethyl phosphite as a cyclizing agent minimizes side products like triazolo derivatives.

Steric Hindrance from 2,4-Dimethylphenyl Group

Bulky substituents at the 3-position necessitate elevated temperatures (100–120°C) and polar aprotic solvents (e.g., NMP) to achieve complete substitution.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Infrared Spectroscopy (IR)

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Cyclocondensation | High regioselectivity | Requires anhydrous conditions | 65–72% |

| Nucleophilic Substitution | Scalability | Pd catalysts increase cost | 58–70% |

Industrial-Scale Considerations

Chemical Reactions Analysis

3-((2,4-dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols under suitable conditions.

Scientific Research Applications

3-((2,4-dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-((2,4-dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituents:

Key Observations :

- Fluorine Substitution: Fluorine at the para position of the benzyl group (as in the target compound) correlates with heightened bioactivity. For example, 4-fluorobenzylidene Schiff bases exhibit 87% inhibition against E. coli , while fluorine-containing triazinones show increased toxicity in Daphnia magna assays .

- Amino Group Modifications: The 2,4-dimethylphenylamino group in the target compound may enhance lipophilicity and target selectivity compared to simpler amino or methylthio substituents (e.g., metribuzin’s methylthio group).

- Mercapto vs. Alkyl/Aryl Groups: Mercapto-containing triazinones (e.g., 3-mercapto-6-(trifluoromethyl) derivatives) demonstrate broad-spectrum antimicrobial activity , whereas alkyl/aryl substituents like tert-butyl (metribuzin) favor herbicidal action .

Toxicity and Selectivity

- Toxicity in Daphnia magna: Fluorinated triazinones exhibit higher toxicity than non-halogenated analogs. For example, a fluorine-containing triazinone showed 2–3× greater lethality than its halogen-free counterpart . This suggests the target compound’s 4-fluorobenzyl group may enhance environmental toxicity.

- Yeast Tolerance: Triazinones with bulky substituents (e.g., benzodioxole) show low toxicity in Saccharomyces cerevisiae due to efflux by multidrug transporters like Pdr5 . The target compound’s dimethylphenyl group may similarly reduce fungal toxicity.

Anticancer and Antimicrobial Potential

- The dimethylphenyl group in the target compound may mimic ATP-binding motifs, enhancing kinase affinity.

- Antibiofilm Activity: Fluorinated Schiff base triazinones (e.g., compound 20b) inhibit E. coli and S. aureus biofilms by 87.4% and 72.4%, respectively . The target compound’s 4-fluorobenzyl group could confer similar antibiofilm properties.

Biological Activity

3-((2,4-dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one is a synthetic compound belonging to the triazine class. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 324.4 g/mol. The structure features a triazine ring that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₇FN₄O |

| Molecular Weight | 324.4 g/mol |

| IUPAC Name | 3-(2,4-dimethylanilino)-6-[(4-fluorophenyl)methyl]-4H-1,2,4-triazin-5-one |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. It is suggested that it may inhibit certain kinases or proteases, disrupting critical cellular signaling pathways that lead to apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Notably, it has shown cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 10 |

The mechanism behind this activity may involve the induction of apoptosis through the activation of caspase pathways.

Case Studies

- Study on Anticancer Effects : In a study conducted by Liu et al., the compound was tested against multiple cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers such as cleaved PARP and caspase-3 activation .

- Antimicrobial Efficacy : A recent investigation published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of this compound against multidrug-resistant bacterial strains. The study concluded that it could be a valuable addition to existing antimicrobial therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.